molecular formula C10H21NO B8561177 1-Butyl-3-piperidinemethanol CAS No. 149442-05-7

1-Butyl-3-piperidinemethanol

Cat. No. B8561177
Key on ui cas rn: 149442-05-7
M. Wt: 171.28 g/mol
InChI Key: RTIOLVPUNMOYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05827881

Procedure details

A] A 1N solution of sodium hydroxide (174 ml, 0.17 mole) was added to a mixture of 3-piperidinemethanol (20 g, 0.17 mole) and butyl bromide (23 ml, 0.2 mole) in ethanol (200 ml). The reaction mixture was refluxed for 4 hours, then the solvent was evaporated under vacuum. The aqueous solution was acidified with HCl and washed with ethyl ether, then treated with a 32% solution of sodium hydroxide to pH-12 and extracted with ethyl ether. The combined organic phases were anhydrified over sodium sulfate and the solvent was evaporated under vacuum. The crude was purified by distillation yielding 23 g of N-butyl-3-piperidinemethanol (b.p.: 115-117/6 mmHg) (yield: 79%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
174 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][OH:10])[CH2:4]1.[CH2:11](Br)[CH2:12][CH2:13][CH3:14]>C(O)C>[CH2:11]([N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([CH2:9][OH:10])[CH2:4]1)[CH2:12][CH2:13][CH3:14] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
174 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
N1CC(CCC1)CO
Name
Quantity
23 mL
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
WASH
Type
WASH
Details
washed with ethyl ether
ADDITION
Type
ADDITION
Details
treated with a 32% solution of sodium hydroxide to pH-12
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The crude was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CC(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.